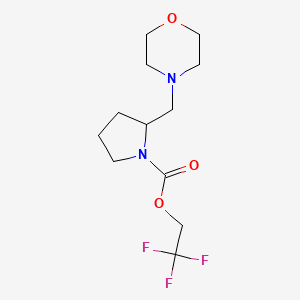
Ácido 4-borono-2,6-difluorobenzoico
Descripción general
Descripción
4-Borono-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5BF2O4 and its molecular weight is 201.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Borono-2,6-difluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Borono-2,6-difluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones del ácido 3,5-difluoro-4-carboxifenilborónico:
Reacción de acoplamiento de Suzuki-Miyaura
Este compuesto sirve como sustrato en la reacción de acoplamiento de Suzuki-Miyaura, que es un método ampliamente utilizado para formar enlaces carbono-carbono en química orgánica. Esta reacción es fundamental en la síntesis de derivados de bifenilo, que son cruciales en productos farmacéuticos y agroquímicos .
Estudios de cinética enzimática
Ayuda en los estudios de cinética enzimática actuando como intermedio. Estos estudios son esenciales para comprender los mecanismos enzimáticos y diseñar inhibidores que se pueden utilizar como fármacos .
Síntesis de péptidos y proteínas
El compuesto contribuye a la síntesis de péptidos y proteínas, que son componentes fundamentales de los organismos vivos y tienen numerosas aplicaciones en biotecnología y medicina .
Síntesis de compuestos orgánicos
Como intermedio, participa en la síntesis de diversos compuestos orgánicos, que pueden tener diversas aplicaciones que van desde la ciencia de los materiales hasta los productos farmacéuticos .
Análisis Bioquímico
Biochemical Properties
4-Borono-2,6-difluorobenzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various organic compounds . The compound functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This interaction can significantly alter the enzyme’s activity and, consequently, the metabolic pathways in which it is involved.
Cellular Effects
The effects of 4-Borono-2,6-difluorobenzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 can lead to changes in the expression of genes involved in metabolic processes . Additionally, its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, can impact neurotransmission and cellular communication .
Molecular Mechanism
At the molecular level, 4-Borono-2,6-difluorobenzoic acid exerts its effects through competitive inhibition of enzymes. By binding to the active site of enzymes like cytochrome P450 and acetylcholinesterase, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity . This inhibition can lead to alterations in metabolic pathways and changes in gene expression, ultimately affecting cellular function and biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Borono-2,6-difluorobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Borono-2,6-difluorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular function and enzyme activity becomes pronounced at specific dosage levels. Toxic effects at high doses include enzyme inhibition, disruption of metabolic pathways, and potential cellular damage.
Metabolic Pathways
4-Borono-2,6-difluorobenzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes like cytochrome P450 . This interaction can affect the metabolism of other organic compounds, leading to changes in metabolic flux and metabolite levels. The compound’s inhibitory effects on enzymes can alter the normal metabolic processes, resulting in the accumulation or depletion of specific metabolites.
Transport and Distribution
Within cells and tissues, 4-Borono-2,6-difluorobenzoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.
Subcellular Localization
The subcellular localization of 4-Borono-2,6-difluorobenzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as its presence in particular subcellular regions may enhance its interactions with enzymes and other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its role in biochemical processes and cellular function.
Propiedades
IUPAC Name |
4-borono-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIXNRNZROUJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726919 | |
| Record name | 4-Borono-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-94-6 | |
| Record name | 4-Borono-2,6-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)








amine hydrochloride](/img/structure/B1442928.png)



